3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one
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Overview
Description
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is a compound that integrates the structural features of both triazole and chromenone moieties. The triazole ring is known for its stability and ability to form hydrogen bonds, making it a valuable component in medicinal chemistry . The chromenone structure is often associated with various biological activities, including anti-inflammatory and anticancer properties .
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s worth noting that triazole compounds can exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der waals force . These interactions can facilitate the binding of triazole derivatives with their targets .
Biochemical Pathways
Some triazole compounds have been found to have physiological activity as plant growth regulators, influencing the levels of endogenous hormones .
Pharmacokinetics
It’s important to note that the unique structure of the triazole ring can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Some triazole compounds have been reported to show broad biological activities both in agrichemistry and pharmacological chemistry .
Action Environment
It’s worth noting that the stability and ability of triazole compounds to bind “privileged structures” through hydrogen-bonding can be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one typically involves a multi-step process. One common method includes the cycloaddition reaction of azides with alkynes to form the triazole ring, followed by the incorporation of the azetidine and chromenone moieties . The reaction conditions often require the use of copper(I) catalysts and can be performed in aqueous media to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve efficiency and scalability. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The chromenone moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its ability to interact with biological targets.
Medicine: Investigated for its anticancer, antifungal, and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,3-Triazol-1-yl)benzamides: Known for their chloride transport activity and low toxicity.
(1H-1,2,3-Triazol-1-yl)acetic Acid Derivatives: Exhibits antifungal, antimicrobial, and antiviral activities.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Used in energetic materials.
Uniqueness
3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-2H-chromen-2-one is unique due to its combination of triazole, azetidine, and chromenone moieties, which confer a broad spectrum of biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[3-(triazol-1-yl)azetidine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-14(18-8-11(9-18)19-6-5-16-17-19)12-7-10-3-1-2-4-13(10)22-15(12)21/h1-7,11H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWNLLFLBDBITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=CC=CC=C3OC2=O)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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